

JNJ-28583113: Application Notes and Protocols for Alzheimer's Disease Research Models

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Compound of Interest

Compound Name: JNJ-28583113

Cat. No.: B10857160

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These application notes provide a comprehensive overview of **JNJ-28583113**, a potent and selective antagonist of the Transient Receptor Potential Melastatin 2 (TRPM2) ion channel, for use in Alzheimer's disease (AD) research models. The information compiled herein, based on available preclinical data, details the compound's mechanism of action, key in vitro findings, and protocols for its application in experimental settings relevant to AD pathology.

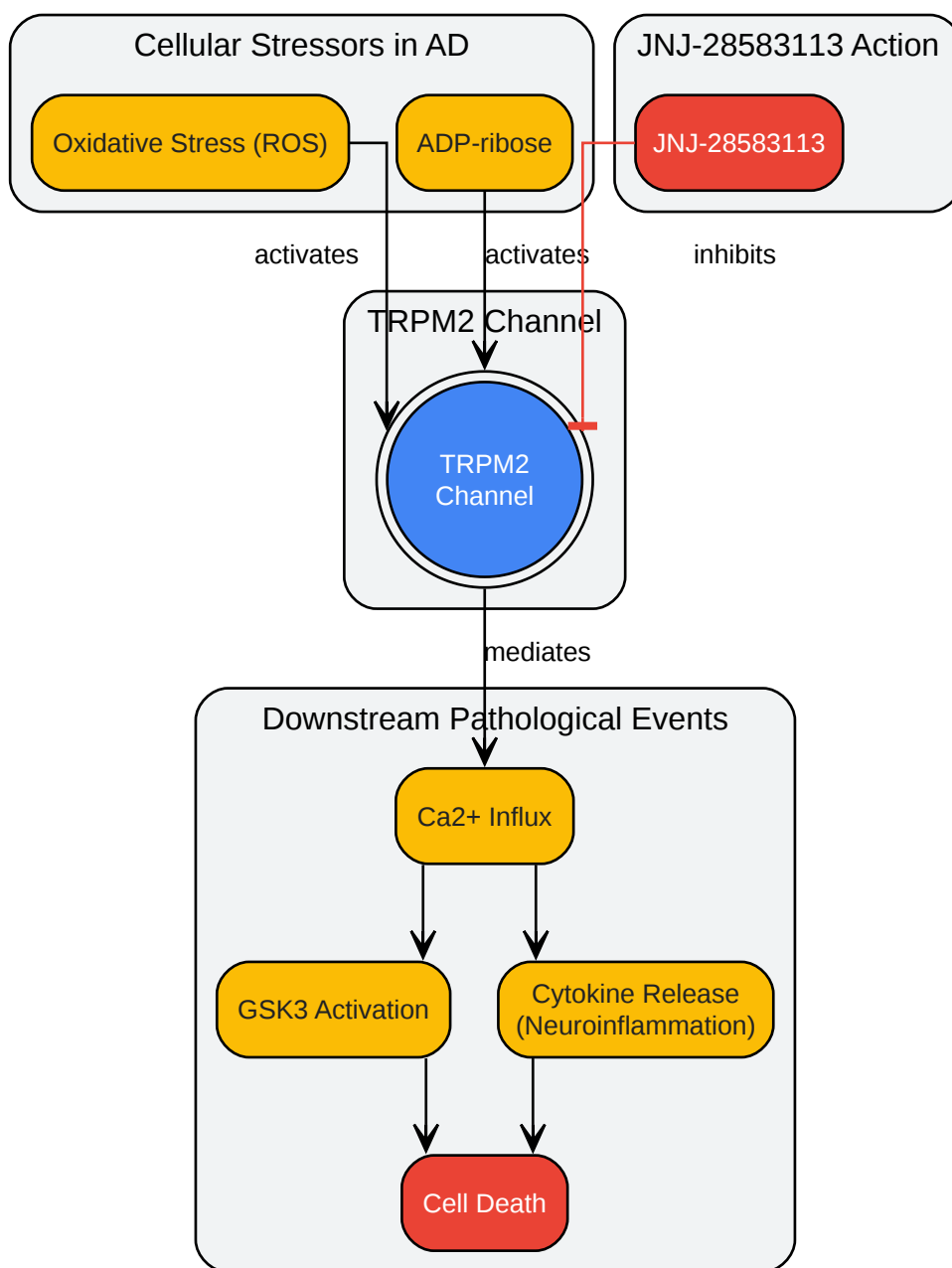
Introduction

Alzheimer's disease is a progressive neurodegenerative disorder characterized by the accumulation of amyloid-beta (A β) plaques and neurofibrillary tangles composed of hyperphosphorylated tau protein. Oxidative stress and neuroinflammation are also considered key contributors to the pathogenesis of AD. The TRPM2 ion channel, activated by oxidative stress and ADP-ribose, has emerged as a potential therapeutic target in neurodegenerative diseases due to its role in mediating calcium influx, which can lead to neuronal cell death and inflammation.^{[1][2]} **JNJ-28583113** is a brain-penetrant TRPM2 antagonist that has been investigated for its neuroprotective potential.^{[1][2][3]} Although its rapid in vivo metabolism has limited its systemic application, it serves as a valuable tool for in vitro studies to probe the role of TRPM2 in AD-related cellular processes.^{[1][2][4]}

Mechanism of Action

JNJ-28583113 acts as a potent antagonist of the TRPM2 ion channel.[1][2][4] TRPM2 is a non-selective cation channel that, upon activation by intracellular ADP-ribose and reactive oxygen species (ROS), allows the influx of Ca^{2+} into the cell. In the context of Alzheimer's disease, excessive Ca^{2+} influx through TRPM2 can trigger downstream signaling cascades that contribute to neuronal damage and death.

By blocking the TRPM2 channel, **JNJ-28583113** inhibits this detrimental Ca^{2+} influx.[4] This action has been shown to have several downstream effects relevant to AD pathology, including the protection of cells from oxidative stress-induced death, the modulation of glycogen synthase kinase 3 (GSK3) phosphorylation, and the suppression of pro-inflammatory cytokine release in microglia.[1][2][3]



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Mechanism of action of **JNJ-28583113**.

Data Presentation

In Vitro Efficacy of **JNJ-28583113**

Parameter	Cell Line/System	Concentration/Dosage	Result	Reference
TRPM2 Inhibition (IC ₅₀)	Human TRPM2-expressing cells	~126 nM	Potent antagonism of the human TRPM2 channel.	[1] [2] [3] [4]
Rat TRPM2-expressing cells	25 nM	High potency for the rat TRPM2 channel.	[3]	
Chimpanzee TRPM2-expressing cells	100 nM	Effective inhibition of the chimpanzee TRPM2 channel.	[3]	
GSK3 α / β Phosphorylation	Not specified	Not specified	JNJ-28583113 treatment led to the phosphorylation of GSK3 α and β subunits.	[1] [2] [3] [4]
Protection from Oxidative Stress	HeLa cells	10 μ M (1 hour pre-treatment)	Protected cells from H ₂ O ₂ -induced cell death and morphological changes.	[3]
Cytokine Release	Microglia	Not specified	Suppressed the release of pro-inflammatory cytokines in response to stimuli.	[1] [2] [3] [4]

In Vivo Pharmacokinetics of JNJ-28583113

Parameter	Animal Model	Dosage	Key Finding	Reference
Brain Penetration	Not specified	10 mg/kg (single s.c. dose)	Achieved a concentration of 400 ng/mL in the brain, demonstrating its ability to cross the blood-brain barrier.	[3]
Metabolism	In vivo models	Not specified	The compound is rapidly metabolized, which limits its systemic bioavailability and duration of action.	[1][2][4]

Experimental Protocols

In Vitro TRPM2 Inhibition Assay (Calcium Flux)

This protocol is a general guideline based on standard calcium flux assays used to assess ion channel antagonists.

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of **JNJ-28583113** on TRPM2 channel activation.

Materials:

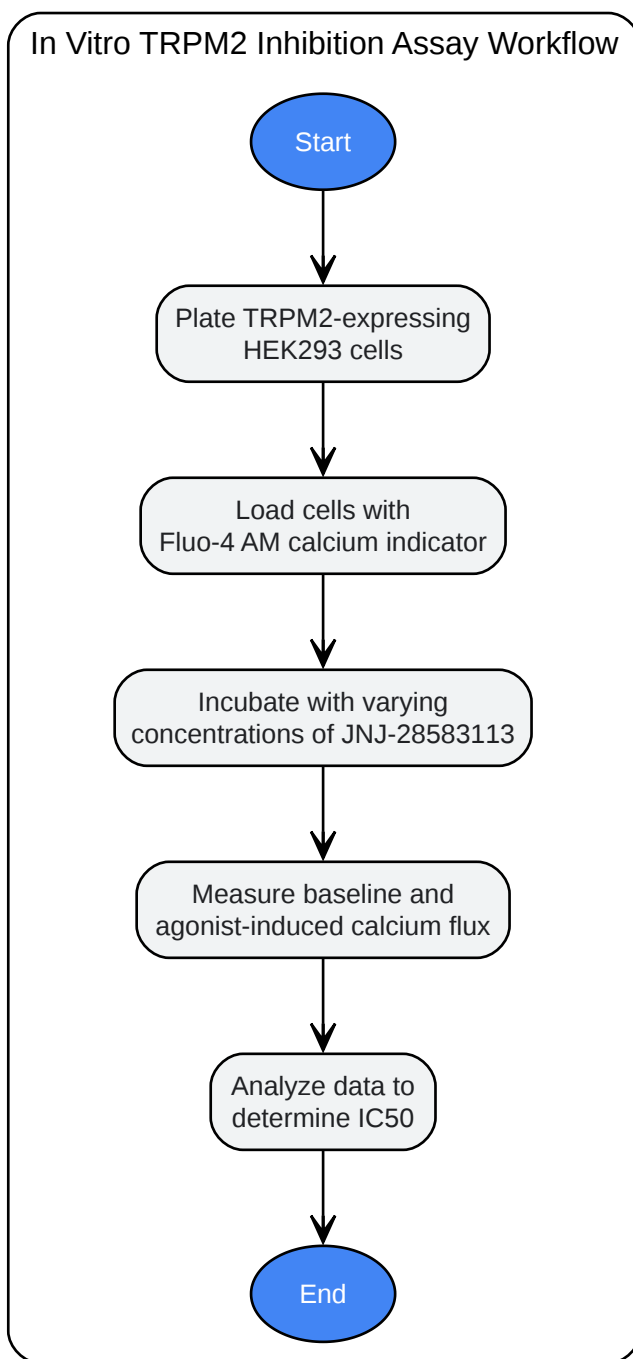
- HEK293 cells stably expressing human TRPM2.
- Cell culture medium (e.g., DMEM with 10% FBS).
- Fluo-4 AM calcium indicator dye.
- Pluronic F-127.

- Hanks' Balanced Salt Solution (HBSS).
- TRPM2 agonist (e.g., ADP-ribose or H₂O₂).
- **JNJ-28583113** stock solution in DMSO.
- 96-well black, clear-bottom microplates.
- Fluorescence plate reader with automated injection capabilities.

Procedure:

- Cell Plating: Seed the TRPM2-expressing HEK293 cells into 96-well microplates at an appropriate density and allow them to adhere overnight.
- Dye Loading:
 - Prepare a loading buffer containing Fluo-4 AM and Pluronic F-127 in HBSS.
 - Remove the culture medium from the cells and add the loading buffer.
 - Incubate for 1 hour at 37°C in the dark.
- Compound Incubation:
 - Wash the cells with HBSS to remove excess dye.
 - Prepare serial dilutions of **JNJ-28583113** in HBSS.
 - Add the different concentrations of **JNJ-28583113** to the respective wells and incubate for a predetermined time (e.g., 15-30 minutes).
- Measurement of Calcium Flux:
 - Place the microplate in the fluorescence plate reader and set the excitation and emission wavelengths for Fluo-4 (e.g., 494 nm and 516 nm, respectively).
 - Record a baseline fluorescence reading.

- Inject the TRPM2 agonist into the wells.
- Immediately begin recording the fluorescence intensity over time to measure the change in intracellular calcium concentration.
- Data Analysis:
 - Calculate the percentage of inhibition for each concentration of **JNJ-28583113** relative to the control (agonist alone).
 - Plot the percentage of inhibition against the log concentration of **JNJ-28583113** and fit the data to a four-parameter logistic equation to determine the IC_{50} value.



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